Lesogaberan

Description

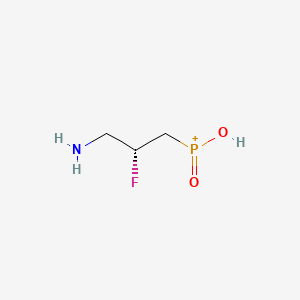

a gastrointestinal system agent; structure in first source

Properties

CAS No. |

344413-67-8 |

|---|---|

Molecular Formula |

C3H9FNO2P |

Molecular Weight |

141.08 g/mol |

IUPAC Name |

[(2R)-3-amino-2-fluoropropyl]phosphinic acid |

InChI |

InChI=1S/C3H9FNO2P/c4-3(1-5)2-8(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1 |

InChI Key |

LJNUIEQATDYXJH-GSVOUGTGSA-N |

Isomeric SMILES |

C([C@H](C[P+](=O)O)F)N |

Canonical SMILES |

C(C(C[P+](=O)O)F)N |

Appearance |

Solid powder |

Other CAS No. |

344413-67-8 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZD 3355 AZD-3355 AZD3355 lesogaberan |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lesogaberan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (AZD3355) is a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor that was developed for the treatment of gastroesophageal reflux disease (GERD). Its mechanism of action centers on the reduction of transient lower esophageal sphincter relaxations (TLESRs), the primary underlying cause of reflux events. As a peripherally acting agent, this compound was designed to minimize the central nervous system side effects associated with other GABA-B agonists like baclofen. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, comprehensive experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: GABA-B Receptor Agonism

This compound is a potent and selective agonist of the GABA-B receptor.[1] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission throughout the central and peripheral nervous systems.[1] In the context of GERD, this compound's therapeutic effect is primarily due to its action on GABA-B receptors located on the vagal afferent nerves that innervate the stomach and esophagus.

Activation of these peripheral GABA-B receptors by this compound leads to an inhibition of the vagal pathways responsible for triggering TLESRs. This results in a decrease in the frequency of TLESRs, a reduction in the number of reflux episodes, and an increase in the pressure of the lower esophageal sphincter (LES).[2][3]

Signaling Pathway

The binding of this compound to the GABA-B receptor initiates a downstream signaling cascade mediated by a Gi/o G-protein. This cascade ultimately leads to a reduction in neuronal excitability. The key steps are as follows:

-

Ligand Binding: this compound binds to the GABA-B1 subunit of the heterodimeric GABA-B receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gi/o G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Effector Modulation:

-

The Gβγ subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

-

The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

This multi-faceted inhibition of neuronal activity at the peripheral terminals of vagal afferent nerves is the primary mechanism by which this compound reduces the frequency of TLESRs.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Species/System | Value | Reference |

| EC50 | Human recombinant GABA-B receptors | 8.6 nM | [1] |

| Ki | Rat GABA-B receptors | 5.1 nM | |

| Ki | Rat GABA-A receptors | 1.4 µM |

Table 2: Clinical Efficacy in Patients with GERD (Phase IIb Study)

| Treatment Group (twice daily) | Responder Rate (%) |

| Placebo | 17.9 |

| This compound 60 mg | 20.9 |

| This compound 120 mg | 25.6 |

| This compound 180 mg | 23.5 |

| This compound 240 mg | 26.2 |

Response was defined as ≥ 3 additional days per week with no more than mild GERD symptoms compared to baseline.

Table 3: Pharmacodynamic Effects of this compound in Humans

| Parameter | Effect of this compound | Reference |

| Transient Lower Esophageal Sphincter Relaxations (TLESRs) | 36% reduction (0.8 mg/kg dose in healthy volunteers) | |

| Lower Esophageal Sphincter (LES) Pressure | 39% increase (0.8 mg/kg dose in healthy volunteers) | |

| Acid Reflux Episodes | 47% reduction (65 mg BID in GERD patients) |

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol outlines the method used to determine the binding affinity (Ki) of this compound for the rat GABA-B receptor.

-

Membrane Preparation:

-

Whole rat brains are homogenized in a sucrose buffer (e.g., 0.32 M sucrose) and centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 50,000 x g) to pellet the crude membrane fraction.

-

The pellet is washed multiple times with a Tris-HCl buffer to remove endogenous GABA and other interfering substances. The final membrane preparation is resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

A constant concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) is added to each well.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the GABA-B receptors in the membrane preparation.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled GABA-B agonist (e.g., GABA or baclofen).

-

The plates are incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Esophageal Manometry and pH-Impedance Monitoring in Clinical Trials

This protocol describes the methodology used to assess the effect of this compound on TLESRs, LES pressure, and reflux events in human subjects.

-

Patient Preparation:

-

Patients are required to fast for a specified period (e.g., 6-8 hours) prior to the study.

-

Any medications that could interfere with esophageal motility or gastric acid secretion (other than the study medications) are discontinued.

-

-

Catheter Placement:

-

A high-resolution manometry catheter with integrated pH and impedance sensors is used.

-

The catheter is passed transnasally into the esophagus and positioned to span the entire esophagus, with sensors located in the stomach, across the LES, and in the esophageal body.

-

-

Data Acquisition:

-

After a baseline recording period, the subject consumes a standardized meal to provoke reflux events.

-

Data on esophageal pressure, pH, and impedance are continuously recorded for a defined postprandial period (e.g., 3 hours).

-

-

Data Analysis:

-

TLESRs: Identified based on specific manometric criteria, including a rapid drop in LES pressure to the level of gastric pressure, not triggered by a swallow, and lasting for a defined duration.

-

LES Pressure: The mean resting pressure of the LES is calculated during periods without swallowing or TLESRs.

-

Reflux Events: Detected by a drop in esophageal pH below 4 (acid reflux) or by a retrograde flow of bolus detected by impedance monitoring (non-acid reflux).

-

Experimental and Logical Workflows

Clinical Trial Workflow for Efficacy Assessment

The following diagram illustrates the typical workflow of a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy of this compound in patients with GERD.

Conclusion

This compound's mechanism of action is well-defined, centering on its role as a selective GABA-B receptor agonist. By acting peripherally to inhibit transient lower esophageal sphincter relaxations, it addresses a key pathophysiological driver of gastroesophageal reflux disease. While clinical trials demonstrated a statistically significant, albeit modest, therapeutic effect, the detailed understanding of its molecular and physiological actions provides a valuable framework for the future development of peripherally restricted GABA-B agonists for GERD and other potential indications. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians in the field of gastroenterology and pharmacology.

References

Lesogaberan (AZD3355): A Technical Whitepaper on its GABA-B Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan, also known as AZD3355, is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor that was under development by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD).[1][2][3] As a GABA-B receptor agonist, its mechanism of action is similar to baclofen.[1] However, this compound was designed to have limited penetration of the central nervous system (CNS), with the goal of reducing the CNS-related side effects associated with baclofen.[4] The primary therapeutic target for this compound in GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a major cause of reflux events. This document provides a detailed overview of the preclinical and clinical pharmacology of this compound, its interaction with the GABA-B receptor, and the experimental methodologies used to characterize its activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's binding affinity, functional potency, pharmacokinetic profile, and clinical efficacy.

Table 1: In Vitro Binding Affinity and Functional Potency

| Parameter | Species/System | Value | Reference |

| EC50 | Human recombinant GABA-B receptors (in CHO cells) | 8.0 nM | |

| EC50 | Human recombinant GABA-B receptors | 8.6 nM | |

| Ki | Rat GABA-B receptors (brain membranes) | 5.1 nM | |

| Ki | Rat GABA-A receptors (brain membranes) | 1.4 µM |

Table 2: Preclinical and Clinical Pharmacokinetic Parameters

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 100% | |

| Oral Bioavailability | Dog | 88% | |

| Plasma Protein Binding | Rat and Human | 1% | |

| Time to Cmax (Oral) | Human | 1-2 hours | |

| Terminal Half-life | Human | 11-13 hours | |

| Renal Clearance | Human | ~22% of total body clearance | |

| Excretion | Human | ~84% of the dose excreted in urine (parent and metabolites) |

Table 3: Clinical Efficacy in Patients with GERD

| Endpoint | Dose | Result vs. Placebo | Reference |

| Reduction in TLESRs | 65 mg BID | 25% reduction | |

| Increase in LES Pressure | 65 mg BID | 28% increase | |

| Reduction in Reflux Episodes | 65 mg BID | 47% reduction (0-3 hours postprandially) | |

| Reduction in Reflux Events | 65 mg BID | ~35% reduction over 24 hours | |

| Symptom Response Rate | 240 mg BID | 26.2% vs. 17.9% for placebo |

GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission. These receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that activates associated pertussis toxin-sensitive G-proteins of the Gαi/o family. The G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effector systems.

The primary signaling cascades initiated by GABA-B receptor activation are:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of potassium ions (K+). This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also binds to and inhibits presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels. This reduces the influx of calcium ions (Ca2+), which is a critical step for neurotransmitter release.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for GABA-B receptors in rat brain membranes through competitive displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Whole rat brains are homogenized in a buffered sucrose solution and centrifuged to pellet the crude membrane fraction. The pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended in a binding buffer.

-

Competitive Binding: A constant concentration of radiolabeled [3H]GABA is incubated with the prepared brain membranes in the presence of varying concentrations of this compound.

-

Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific [3H]GABA binding versus the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]GABA) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the functional potency (EC50) of this compound by quantifying changes in intracellular calcium concentration in cells expressing recombinant human GABA-B receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably co-transfected with plasmids encoding the human GABA-B1a and GABA-B2 receptor subunits.

-

Cell Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are exposed to varying concentrations of this compound.

-

Signal Detection: The change in intracellular calcium is measured as a change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is plotted against the log concentration of this compound. The EC50 value, representing the concentration that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

Human Clinical Trial for GERD Efficacy

This protocol outlines a typical study design to evaluate the efficacy of this compound in patients with GERD symptoms that are partially responsive to proton pump inhibitor (PPI) therapy.

Methodology:

-

Patient Selection: Patients with a confirmed diagnosis of GERD who continue to experience symptoms despite ongoing PPI therapy are recruited.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study design is employed.

-

Treatment Periods: Patients receive this compound (e.g., 65 mg BID) or a matching placebo for a defined period (e.g., 2 days), in addition to their standard PPI therapy. A washout period separates the treatment arms.

-

Standardized Meal: A standardized meal is given to provoke reflux events at a specific time point after dosing.

-

Efficacy Measurements:

-

Ambulatory Impedance-pH Monitoring: A catheter is placed in the esophagus to measure the number and type of reflux events over a 24-hour period.

-

High-Resolution Manometry: Esophageal pressure is measured to determine the number of TLESRs and the lower esophageal sphincter (LES) pressure, typically over a 3-4 hour postprandial period.

-

-

Data Analysis: The primary endpoints, such as the number of TLESRs and reflux events, are compared between the this compound and placebo treatment periods. Statistical analysis is performed to determine the significance of any observed differences.

Conclusion

This compound is a potent and selective GABA-B receptor agonist that effectively inhibits transient lower esophageal sphincter relaxations and reduces reflux events in both preclinical models and human subjects. Its design as a peripherally acting agent aimed to minimize the central nervous system side effects that have limited the use of other GABA-B agonists like baclofen for GERD. While clinical trials demonstrated statistically significant effects on the pathophysiological mechanisms of GERD, the observed improvement in patient-reported symptoms was modest. Despite its development for GERD being discontinued, the extensive characterization of this compound provides a valuable case study for the development of peripherally restricted GABA-B receptor agonists for various therapeutic indications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

An In-depth Technical Guide to Lesogaberan (AZD3355): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (AZD3355) is a potent and selective agonist of the GABA-B receptor that was investigated for the treatment of gastroesophageal reflux disease (GERD).[1] As a successor to baclofen, this compound was designed to exhibit a similar mechanism of action by inhibiting transient lower esophageal sphincter relaxations (TLESRs), a primary cause of GERD, but with an improved side-effect profile due to its peripheral action. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in this area.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] The introduction of a fluorine atom at the 2-position of the propylphosphinic acid backbone was a key modification to optimize its pharmacological profile.

Table 1: Chemical Identifiers for this compound (AZD3355)

| Identifier | Value |

| IUPAC Name | [(2R)-3-Amino-2-fluoropropyl]phosphinic acid[1] |

| SMILES | N_C--INVALID-LINK--CP(O)=O |

| InChI Key | LJNUIEQATDYXJH-GSVOUGTGSA-N[1] |

| CAS Number | 344413-67-8[1] |

| Molecular Formula | C₃H₉FNO₂P |

| Molecular Weight | 141.08 g/mol |

Table 2: Physicochemical Properties of this compound (AZD3355)

| Property | Value | Source |

| pKa | Data not readily available in public literature | - |

| LogP | Data not readily available in public literature | - |

| Solubility | The free form is prone to instability; the hydrochloride salt is more stable. | MedChemExpress |

Pharmacological Properties

This compound is a potent and selective agonist for the GABA-B receptor. Its pharmacological activity has been characterized in various in vitro and in vivo studies.

Table 3: Pharmacodynamic Properties of this compound (AZD3355)

| Parameter | Value | Species/System |

| EC₅₀ | 8.6 nM | Human recombinant GABA-B receptors |

| Ki (GABA-B) | 5.1 nM | Rat brain membranes ([³H]GABA displacement) |

| Ki (GABA-A) | 1.4 µM | Rat brain membranes ([³H]GABA displacement) |

Table 4: Pharmacokinetic Properties of this compound (AZD3355)

| Parameter | Value | Species |

| Oral Bioavailability | 100% | Rat |

| 88% | Dog | |

| Plasma Protein Binding | 1% | Rat, Human |

| Terminal Half-life | 11-13 hours | Human |

| Excretion | Approximately 84% excreted in urine as parent compound and metabolites. | Human |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by activating GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission. The activation of these receptors, located on presynaptic and postsynaptic neurons, leads to a reduction in the frequency of TLESRs.

The signaling cascade initiated by the binding of this compound to the GABA-B receptor involves the dissociation of the G-protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

Caption: GABA-B Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

[³H]GABA Radioligand Binding Assay (Representative Protocol)

This protocol describes a method to determine the binding affinity of this compound for GABA-B receptors in rat brain membranes.

Caption: Workflow for a [³H]GABA Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Rat brains are homogenized in a buffered sucrose solution. The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction. The membranes are washed repeatedly to remove endogenous GABA.

-

Binding Assay: The prepared membranes are incubated with a fixed concentration of [³H]GABA and varying concentrations of this compound (or a non-specific binding control like unlabeled GABA). The incubation is carried out at 4°C to reach equilibrium.

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound [³H]GABA. The radioactivity on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is determined by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of this compound is calculated from the concentration-response curve using the Cheng-Prusoff equation.

Measurement of Transient Lower Esophageal Sphincter Relaxation (TLESR) in Dogs (Representative Protocol)

This protocol outlines a method to assess the in vivo efficacy of this compound in reducing the frequency of TLESRs in a canine model.

Caption: Workflow for TLESR Measurement in a Canine Model.

Methodology:

-

Animal Preparation: Trained dogs are fasted overnight. On the day of the experiment, a manometry catheter is passed through the mouth into the esophagus and stomach to measure pressures, and a pH probe is placed in the distal esophagus.

-

Drug Administration: this compound or a vehicle control is administered, typically orally or intravenously.

-

TLESR Induction: After drug administration, a meal is given to the dogs to induce gastric distension, which is a primary trigger for TLESRs.

-

Data Acquisition: Esophageal and lower esophageal sphincter (LES) pressures, as well as esophageal pH, are continuously recorded for a defined postprandial period.

-

Data Analysis: TLESRs are identified based on specific manometric criteria (e.g., a rapid drop in LES pressure to ≤2 mmHg, not preceded by a swallow). The frequency and duration of TLESRs and associated reflux events (a drop in esophageal pH) are quantified and compared between the this compound and vehicle-treated groups.

Conclusion

This compound (AZD3355) is a well-characterized potent and selective GABA-B receptor agonist with a clear mechanism of action for the potential treatment of GERD. This technical guide has summarized its key chemical, physicochemical, and pharmacological properties. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in the field of gastroenterology and pharmacology. While this compound's development for GERD was discontinued, the comprehensive data available for this compound may still hold value for future research into GABA-B receptor modulation in other therapeutic areas.

References

Lesogaberan (AZD3355): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the discovery and development of Lesogaberan (AZD3355), a selective γ-aminobutyric acid type B (GABA-B) receptor agonist. Initially developed by AstraZeneca as a potential treatment for gastroesophageal reflux disease (GERD), this compound was designed to offer a peripherally targeted alternative to existing GABA-B agonists like baclofen, thereby minimizing central nervous system (CNS) side effects. This guide details the preclinical pharmacology, clinical pharmacokinetics, efficacy, and safety profile of this compound. It includes structured data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to offer a complete picture of its development lifecycle, from promising preclinical results to its eventual discontinuation for GERD due to modest clinical efficacy.

Introduction: The Rationale for a Novel GABA-B Agonist

Gastroesophageal reflux disease (GERD) is a prevalent condition often managed with proton pump inhibitors (PPIs). However, a significant portion of patients (20-30%) experience persistent symptoms despite PPI therapy[1]. The primary pathophysiological mechanism underlying GERD is the occurrence of transient lower esophageal sphincter relaxations (TLESRs), which are not addressed by acid-suppressing medications[2][3].

The GABA-B receptor was identified as a key regulator of TLESRs. The existing GABA-B agonist, baclofen, demonstrated efficacy in reducing TLESRs and reflux events but was limited by significant CNS side effects such as drowsiness and dizziness[1][4]. This created a clear therapeutic need for a novel GABA-B agonist with a favorable side-effect profile.

This compound (AZD3355) was developed to meet this need. It was designed as a potent and selective GABA-B agonist with low CNS penetration, aiming to inhibit TLESRs through a peripheral mode of action. Its development journey provides valuable insights into the challenges of translating a targeted pharmacological mechanism into a clinically meaningful therapeutic benefit.

Preclinical Discovery and Characterization

This compound was identified as a promising candidate due to its high potency and selectivity for the GABA-B receptor. Preclinical studies were designed to characterize its pharmacological activity and establish a preliminary safety profile.

In Vitro Pharmacology

In vitro studies confirmed this compound's high affinity and functional agonism at the GABA-B receptor with significant selectivity over the GABA-A receptor.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (IC50) | Rat Brain Membranes ([³H]GABA displacement) | 2 nM | |

| Binding Affinity (Ki) | Rat GABA-B Receptors | 5.1 nM | |

| Binding Affinity (Ki) | Rat GABA-A Receptors | 1.4 µM | |

| Functional Potency (EC50) | CHO cells with human GABA-B1a/2 receptors | 8 nM | |

| Functional Potency (EC50) | Human recombinant GABA-B receptors | 8.6 nM |

In Vivo Preclinical Efficacy and Safety

Animal models were crucial in demonstrating the therapeutic potential of this compound for GERD. Studies in dogs showed a significant reduction in TLESRs. Preclinical toxicology studies were conducted in rats and mice to assess long-term safety.

Table 2: In Vivo Preclinical Data for this compound

| Study Type | Animal Model | Dose | Key Findings | Reference(s) |

| Efficacy | Dog | 3 mg/kg (intragastric) | ~50% inhibition of TLESRs | |

| Pharmacokinetics | Rat | 7 µmol/kg (oral) | 100% oral bioavailability | |

| Pharmacokinetics | Dog | 7 µmol/kg (oral) | 88% oral bioavailability | |

| Toxicology | Rat | N/A | Decreased body weight and food consumption; dose-dependent diuretic effect. | |

| Toxicology | Rat & Mouse | N/A | Lifetime bioassays showed no hepatic effect. |

Mechanism of Action: GABA-B Receptor Signaling

This compound acts as an agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to the inhibition of neuronal activity, which in the context of the vagal afferent pathways controlling the LES, reduces the frequency of TLESRs.

Detailed Experimental Protocols: Preclinical

Protocol: [³H]GABA Displacement Assay for Binding Affinity

This protocol describes a typical radioligand binding assay used to determine the affinity of this compound for GABA receptors.

-

Tissue Preparation: Rat brain membranes are prepared by homogenizing brain tissue in a buffered solution and centrifuging to isolate the membrane fraction.

-

Assay Components: The assay mixture contains the prepared rat brain membranes, a fixed concentration of radiolabeled [³H]GABA, and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound [³H]GABA.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]GABA (IC50) is calculated. Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Protocol: In Vivo TLESR Measurement in Dogs

This protocol outlines the methodology for assessing the effect of this compound on TLESRs in a canine model.

-

Animal Preparation: Dogs are surgically fitted with a gastric fistula to allow for direct administration of compounds and inflation of a balloon to simulate gastric distension. A manometry catheter is placed in the esophagus to measure LES pressure.

-

Acclimatization: Animals are allowed to recover from surgery and are accustomed to the experimental setup.

-

Experimental Procedure:

-

A baseline recording of esophageal and LES pressure is taken.

-

The stomach is distended by inflating the gastric balloon with air to induce TLESRs.

-

This compound (e.g., 3 mg/kg) or a placebo is administered directly into the stomach via the fistula.

-

LES pressure is continuously monitored for a set period post-administration.

-

-

Endpoint Measurement: TLESRs are identified as rapid drops in LES pressure to the level of intragastric pressure, which are not triggered by swallowing.

-

Data Analysis: The frequency of TLESRs before and after drug administration is compared to determine the inhibitory effect of this compound.

Clinical Development

The clinical development program for this compound aimed to evaluate its pharmacokinetics, safety, and efficacy as an add-on therapy for GERD patients with persistent symptoms on PPIs.

Phase I: Pharmacokinetics and Tolerability

Phase I studies were conducted in healthy male subjects to determine the pharmacokinetic profile of this compound and assess its initial safety and tolerability.

Table 3: Pharmacokinetic Properties of this compound in Healthy Subjects

| Parameter | Oral Administration (100 mg) | Intravenous Administration (20 mg) | Reference(s) |

| Tmax (Time to Peak Concentration) | 1-2 hours | N/A | |

| Terminal Half-life (t½) | 11-13 hours | 11-13 hours | |

| Excretion | ~84% of dose excreted in urine | ~84% of dose excreted in urine | |

| Metabolism | Major elimination pathway | N/A | |

| Renal Clearance | Accounts for ~22% of total clearance | Accounts for ~22% of total clearance | |

| Plasma Protein Binding | 1% | 1% |

During Phase I, a high prevalence of paresthesia (a tingling or prickling sensation) was noted as a dose-dependent adverse event. This led to the development of modified-release formulations to reduce the rate of absorption and minimize this side effect while maintaining therapeutic action.

Phase II: Efficacy in GERD Patients

Several Phase II studies were conducted to assess the efficacy of this compound as an add-on therapy to PPIs.

A key Phase IIa crossover study (NCT00743444) in patients with persistent reflux symptoms despite PPI treatment demonstrated that this compound could significantly reduce reflux events and improve LES function.

Table 4: Efficacy Results from Phase IIa Study (65 mg BID this compound vs. Placebo)

| Parameter | Outcome | Reference(s) |

| TLESRs (postprandial) | 25% reduction | |

| LES Pressure (postprandial) | 28% increase | |

| Reflux Episodes (postprandial) | 47% reduction | |

| Total Reflux Events (24 hours) | ~35% reduction |

A larger Phase IIb dose-finding study (NCT01005251) was then conducted in 661 patients who were partially responsive to PPI therapy. The primary endpoint was the proportion of responders, defined as having at least three additional days per week with no more than mild GERD symptoms.

Table 5: Responder Rates in Phase IIb Study (4-week treatment)

| Treatment Group (BID) | Responder Rate | p-value vs. Placebo (one-sided) | Reference(s) |

| Placebo | 17.9% | N/A | |

| This compound 60 mg | 20.9% | N.S. | |

| This compound 120 mg | 25.6% | N.S. | |

| This compound 180 mg | 23.5% | N.S. | |

| This compound 240 mg | 26.2% | < 0.1 |

While the highest dose (240 mg BID) achieved statistical significance, the absolute increase in response rate over placebo was small (8.3%). This modest clinical benefit was deemed insufficient to support further development for GERD, and AstraZeneca subsequently halted the program.

Safety and Tolerability in Clinical Trials

This compound was generally well-tolerated in clinical trials. The most common adverse events, besides paresthesia in early trials, were mild. However, in the Phase IIb study, reversible elevations in alanine transaminase (ALT) levels were observed in six patients receiving this compound, raising potential concerns about liver safety at higher doses.

Detailed Experimental Protocols: Clinical

Protocol: Phase IIb Efficacy and Safety Study (NCT01005251)

This protocol provides an overview of the design for the multi-center, randomized, double-blind, placebo-controlled Phase IIb study.

-

Patient Population: 661 patients with GERD who were partially responsive to at least 4 weeks of stable PPI therapy.

-

Study Design: Randomized, parallel-group design.

-

Intervention: Patients were randomized to one of five arms: placebo or this compound (60, 120, 180, or 240 mg), all administered twice daily (BID) for 4 weeks as an add-on to their ongoing PPI therapy.

-

Primary Endpoint: The proportion of treatment responders, defined as an average of ≥3 additional days per week with 'not more than mild' GERD symptoms compared to baseline.

-

Data Collection: Symptoms were recorded daily by patients using the Reflux Symptom Questionnaire electronic Diary (ReQuest™-eD).

-

Safety Monitoring: Included monitoring of adverse events and clinical laboratory tests, with a focus on liver function tests.

Protocol: Ambulatory Impedance-pH Monitoring

This technique was used in clinical studies to objectively quantify reflux events.

-

Catheter Placement: A thin catheter with multiple impedance and pH sensors is passed through the nose into the esophagus. The pH sensor is typically positioned 5 cm above the LES.

-

Data Recording: The catheter is connected to a portable data logger that patients wear for a 24-hour period while they go about their normal activities and record meal times, supine periods, and symptoms.

-

Measurement Principle:

-

pH-metry: Measures drops in esophageal pH below 4, identifying acid reflux events.

-

Impedance: Measures changes in electrical impedance between sensors. A drop in impedance moving from the distal to proximal esophagus indicates the retrograde flow of bolus (reflux), regardless of its pH (acidic, weakly acidic, or non-acidic).

-

-

Data Analysis: The recorded data is analyzed to determine the total number of reflux events, the number of acid and non-acid reflux events, and the total esophageal acid exposure time.

Repositioning and Future Directions

Despite the discontinuation of its development for GERD, this compound's well-characterized mechanism and safety profile have made it a candidate for drug repositioning. A computational drug repositioning strategy identified this compound as a potential therapy for non-alcoholic steatohepatitis (NASH). Preclinical studies have shown that it can downregulate profibrotic gene expression in human stellate cells and improve histology in a mouse model of NASH. These findings suggest a potential new therapeutic avenue for this clinical-stage asset. Additionally, this compound has been investigated in a small study for refractory chronic cough, where it showed a significant improvement in cough responses to capsaicin.

Conclusion

The development of this compound represents a well-conceived, mechanism-based approach to addressing a clear unmet need in the management of GERD. The compound demonstrated potent and selective preclinical activity and successfully translated these effects into objective physiological improvements in early clinical trials, effectively reducing TLESRs and reflux events. However, the program was ultimately halted because this physiological efficacy did not translate into a sufficiently robust improvement in patient-reported symptoms in a larger Phase IIb trial. The story of this compound underscores the critical challenge in drug development of bridging the gap between pharmacological activity, physiological endpoints, and clinically meaningful patient benefit. Its ongoing exploration for other indications like NASH highlights the value of drug repositioning for well-characterized molecules.

References

- 1. news-medical.net [news-medical.net]

- 2. Effects of this compound on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. A double-blind randomised placebo-controlled trial investigating the effects of this compound on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacology of Lesogaberan (AZD3355)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan (AZD3355) is a potent and selective agonist of the GABA-B receptor, a G-protein coupled receptor involved in inhibitory neurotransmission.[1][2][3] Initially investigated for the treatment of gastroesophageal reflux disease (GERD), its preclinical profile has revealed a range of potential therapeutic applications.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Data

The preclinical data for this compound demonstrates its high affinity and functional potency at the GABA-B receptor, with selectivity over the GABA-A receptor. In vivo studies have established its efficacy in relevant animal models.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Rat Brain Membranes ([³H]GABA displacement) | 5.1 nM | [4] |

| Rat GABA-A Receptor | 1.4 µM | ||

| Functional Potency (EC50) | Human recombinant GABA-B receptors (CHO cells) | 8.6 nM | |

| Human recombinant GABA-B receptors (CHO cells, Ca²⁺ influx) | 8 nM | ||

| Selectivity | GABA-B vs GABA-A | >600-fold |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dose | Effect | Reference |

| Transient Lower Esophageal Sphincter Relaxations (TLESRs) | Dog | 3 mg/kg (intrastomach) | ~50% inhibition | |

| Acid Reflux | Dog | 7 µmol/kg (oral) | Significant reduction in reflux episodes and acid exposure time | |

| Non-alcoholic Steatohepatitis (NASH) | Mouse | 10 mg/kg and 30 mg/kg (oral gavage) | Improved histology, reduced profibrogenic gene expression, and decreased tumor development | |

| Human Islet Cell Proliferation | In vitro | 10-30 nM | 2-3 fold increase | |

| Human Islet Cell Survival | In vivo (mouse xenograft) | 0.08 mg/mL (in drinking water) | Protected human islet β-cells from apoptosis |

Table 3: Preclinical Pharmacokinetics of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 100% | |

| Dog | 88% | ||

| Plasma Protein Binding | Rat and Human | 1% |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the GABA-B receptor. This receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits, which is coupled to inhibitory G proteins (Gi/o). Upon activation, the G protein dissociates, and its subunits mediate downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, Gβγ subunits can activate G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.

References

- 1. This compound (AZD3355) [openinnovation.astrazeneca.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Repositioning of a novel GABA-B receptor agonist, AZD3355 (this compound), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Lesogaberan: A Preclinical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan (AZD3355) is a selective GABA-B receptor agonist that was initially investigated for the treatment of gastroesophageal reflux disease (GERD). While its clinical development for GERD was discontinued, its unique pharmacological profile has led to renewed interest in its potential for other indications, such as non-alcoholic steatohepatitis (NASH). A thorough understanding of its pharmacokinetic (PK) profile in preclinical animal models is crucial for designing future studies and accurately interpreting efficacy and safety data. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in key animal models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Parameters in Animal Models

The oral bioavailability of this compound has been reported to be high in both rats and dogs. In female Sprague-Dawley rats, oral bioavailability reached 100%, with the compound exhibiting low systemic clearance. In dogs, the oral bioavailability was also high at 88%[1]. Furthermore, plasma protein binding of this compound is low, measured at 1% in rat plasma[1]. Preclinical studies with durations of up to 12 months, as well as lifetime bioassays, have been conducted in both rats and mice[2]. In dogs, a 3mg/kg dose administered directly into the stomach resulted in a plasma concentration approximately 600 times the EC50[2]. While these data points are valuable, a comprehensive public repository of other key pharmacokinetic parameters such as Cmax, Tmax, half-life, and volume of distribution remains limited.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Rat (Female Sprague-Dawley) | Dog |

| Dose | 7 µmol/kg | 7 µmol/kg |

| Bioavailability (%) | 100[1] | 88 |

| Plasma Protein Binding (%) | 1 | Not Reported |

| Systemic Clearance | Low | Not Reported |

Note: Data for Cmax, Tmax, Half-life, and Volume of Distribution were not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively available in the public domain. However, based on the available information and standard practices in preclinical drug development, the following methodologies are likely to have been employed.

Pharmacokinetic Study in Rats

The study in female Sprague-Dawley rats that determined the oral bioavailability and systemic clearance of this compound would have likely followed a standard crossover design.

Workflow:

Caption: Workflow for a typical crossover oral bioavailability study in rats.

Methodology Details:

-

Animals: Female Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, with fasting overnight before dosing.

-

Dosing:

-

Oral: this compound administered via oral gavage at a dose of 7 µmol/kg.

-

Intravenous: A lower dose of this compound administered intravenously, likely via the tail vein, to serve as a reference for bioavailability calculation.

-

-

Blood Sampling: Serial blood samples collected at predetermined time points post-dosing from a cannulated vessel (e.g., jugular vein or carotid artery) into tubes containing an anticoagulant.

-

Sample Processing: Plasma separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis used to determine pharmacokinetic parameters, including Area Under the Curve (AUC), from which bioavailability (F = (AUCoral/AUCIV) x (DoseIV/Doseoral)) and clearance are calculated.

Signaling Pathways and Mechanism of Action

This compound is a GABA-B receptor agonist. The GABA-B receptor is a G-protein coupled receptor that mediates the inhibitory effects of GABA in the central and peripheral nervous systems. Its activation leads to a cascade of downstream signaling events.

Caption: Simplified signaling pathway of this compound via the GABA-B receptor.

Conclusion

The available data indicates that this compound possesses favorable pharmacokinetic properties in animal models, including high oral bioavailability in both rats and dogs and low plasma protein binding. These characteristics are desirable for an orally administered therapeutic agent. However, a more detailed public dataset encompassing a full suite of pharmacokinetic parameters would be beneficial for refining dose selection and for the development of physiologically based pharmacokinetic (PBPK) models to better predict human pharmacokinetics. The experimental protocols outlined here provide a probable framework for how the existing data was generated and can serve as a basis for the design of future preclinical studies. As research into new applications for this compound continues, a comprehensive understanding of its disposition in relevant animal models will be paramount for its successful translation to the clinic.

References

- 1. Evaluation of the Pharmacokinetic Interaction between this compound (AZD3355) and Esomeprazole in Healthy Subjects [ouci.dntb.gov.ua]

- 2. A Comprehensive Review of Gastroesophageal Reflux Disease (GERD) Treatment and its Clinical Perspectives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

The GABA-B Agonist Lesogaberan: A Technical Review of its Investigation for Gastroesophageal Reflux Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesogaberan (AZD3355) is a selective γ-aminobutyric acid type B (GABA-B) receptor agonist that was investigated as a potential add-on therapy for gastroesophageal reflux disease (GERD), particularly in patients with persistent symptoms despite treatment with proton pump inhibitors (PPIs).[1][2] The primary mechanism of action for this compound in GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which are a major cause of reflux events.[2][3][4] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows. Although showing promise in early trials by reducing TLESRs and reflux episodes, this compound demonstrated only marginal superiority to placebo in improving GERD symptoms in larger clinical trials, leading to the discontinuation of its development for this indication.

Mechanism of Action: GABA-B Receptor Agonism

This compound is a potent and selective agonist for the GABA-B receptor. Unlike the prototypical GABA-B agonist baclofen, this compound was designed to be peripherally acting to minimize central nervous system (CNS) side effects such as dizziness and drowsiness that have limited the clinical utility of baclofen for GERD. The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of intracellular events. In the context of GERD, the activation of GABA-B receptors on vagal afferent nerves in the stomach is believed to be the primary mechanism for reducing TLESRs.

Signaling Pathway

The binding of this compound to the GABA-B receptor initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. This leads to a reduction in the frequency of TLESRs.

Caption: Signaling pathway of this compound via the GABA-B receptor.

Preclinical and Clinical Efficacy

This compound was evaluated in a series of preclinical and clinical studies to determine its efficacy in managing GERD.

Preclinical Data

In animal models, this compound demonstrated a significant ability to inhibit TLESRs.

| Animal Model | Dose | Effect on TLESRs | Reference |

| Dog | 3mg/kg (intragastric) | ~50% inhibition |

Clinical Efficacy in Healthy Volunteers and GERD Patients

Clinical trials in human subjects further investigated the effects of this compound on esophageal function and reflux symptoms.

| Study Population | Dose | Key Findings | Reference |

| Healthy Volunteers | 0.8mg/kg | 36% reduction in TLESRs | |

| GERD Patients (on PPI) | 65mg BID | - 25% reduction in TLESRs- 28% increase in LES pressure- 47% reduction in reflux episodes (0-3 hours post-prandially) | |

| GERD Patients (on PPI) | 90mg, 120mg, 250mg | Dose-dependent reduction in acid and weakly acidic reflux episodes |

Phase IIb Clinical Trial in GERD Patients with Partial Response to PPIs

A large, randomized, placebo-controlled trial assessed the clinical efficacy of various doses of this compound as an add-on therapy.

| Treatment Group | Dose (BID) | Responder Rate (%) | p-value vs. Placebo |

| Placebo | - | 17.9 | - |

| This compound | 60mg | 20.9 | Not significant |

| This compound | 120mg | 25.6 | Not significant |

| This compound | 180mg | 23.5 | Not significant |

| This compound | 240mg | 26.2 | < 0.1 (one-sided) |

| Response was defined as having an average of ≥ 3 additional days per week with no more than mild GERD symptoms compared with baseline. |

While a statistically significant effect was observed at the highest dose, the absolute increase in responders was small.

Experimental Protocols

Phase IIb Clinical Trial (NCT01005251)

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase IIb study.

-

Participants: 661 patients with GERD who were partially responsive to ongoing PPI therapy.

-

Intervention: Patients were randomized to receive one of four doses of this compound (60, 120, 180, or 240 mg twice daily) or placebo for 4 weeks, in addition to their ongoing PPI therapy.

-

Outcome Measures: The primary endpoint was the response to treatment, measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).

Study of Reflux and Lower Esophageal Sphincter Function (NCT00743444)

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: 27 patients with reflux symptoms despite PPI treatment were randomized, with 21 included in the per-protocol efficacy analysis.

-

Intervention: Patients received this compound (65 mg) or placebo twice on day 1 and once on day 2, in addition to their existing PPI treatment. A standardized meal was consumed 45-60 minutes after the morning doses.

-

Outcome Measures: Ambulatory impedance-pH monitoring was conducted for 24 hours after the first dose. Stationary manometry and impedance-pH monitoring were performed for 4 hours after the third dose to assess TLESRs and LES pressure.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial investigating the effects of this compound on GERD.

Caption: A generalized experimental workflow for a this compound clinical trial.

Pharmacokinetics and Safety Profile

Pharmacokinetics

This compound is rapidly and extensively absorbed from the gastrointestinal tract, with maximal plasma concentrations (Cmax) achieved within 1-2 hours of oral administration. The terminal half-life of this compound is between 11 and 13 hours. Approximately 84% of the administered dose is excreted in the urine as either the parent compound or water-soluble metabolites, with renal clearance accounting for about 22% of the total body clearance. The major elimination pathway is metabolism.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Cmax | 1-2 hours | |

| Terminal Half-life | 11-13 hours | |

| Primary Route of Excretion | Renal | |

| Oral Bioavailability (Rat) | 100% | |

| Oral Bioavailability (Dog) | 88% | |

| Plasma Protein Binding (Rat, Human) | 1% |

Safety and Tolerability

This compound was generally well-tolerated in clinical trials. In Phase 2 studies involving 930 patients treated with oral doses up to 240mg BID for 4 weeks, the most notable adverse event was a mild and reversible increase in liver enzymes (alanine transaminase) in a small number of subjects (<2%). Preclinical studies of up to 12 months in rats and mice did not show any hepatic effects. Other reported adverse events in clinical trials included headache and transient paresthesia.

Conclusion

This compound, a peripherally acting GABA-B receptor agonist, demonstrated a clear pharmacological effect on the underlying pathophysiology of GERD by reducing transient lower esophageal sphincter relaxations and the number of reflux episodes. However, this did not translate into a clinically meaningful improvement in symptoms for the majority of patients with GERD who are only partially responsive to PPIs. The development of this compound for GERD was subsequently halted. The research conducted on this compound provides valuable insights into the role of the GABA-B receptor in esophageal motor function and highlights the challenges of translating physiological improvements into significant symptomatic relief in a heterogeneous patient population.

References

- 1. GABAB receptors as drug targets to treat gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Effects of this compound on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Lesogaberan's Effect on Transient Lower Esophageal Sphincter Relaxations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lesogaberan (AZD3355), a peripherally acting GABA-B receptor agonist, and its impact on transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying gastroesophageal reflux disease (GERD).

Core Mechanism of Action

This compound is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Unlike the broader acting GABA-B agonist baclofen, this compound is designed to have limited penetration into the central nervous system (CNS), thereby reducing the incidence of CNS-related side effects.[2][4] Its therapeutic effect in the context of GERD stems from its ability to inhibit TLESRs. The activation of GABA-B receptors, which are present on vagal afferent nerves in the stomach, is believed to modulate the signaling pathway that triggers TLESRs. By agonizing these receptors, this compound reduces the frequency of these relaxations, leading to a decrease in reflux episodes.

Signaling Pathway

Caption: this compound's GABA-B receptor agonist signaling pathway.

Quantitative Efficacy Data

Multiple clinical studies have quantified the effect of this compound on TLESRs and other reflux parameters. The data below is compiled from key clinical trials.

Table 1: Effect of this compound on TLESRs and LES Pressure

| Study Population | This compound Dose | Comparator | % Reduction in TLESRs (Geometric Mean) | % Increase in LES Pressure (Geometric Mean) | Citation(s) |

| Healthy Male Subjects | 0.8 mg/kg (single dose) | Placebo | 36% | 39% | |

| GERD Patients (on PPI) | 65 mg (twice daily) | Placebo | 25% | 28% |

Table 2: Dose-Dependent Effect of this compound on Reflux Episodes in GERD Patients on PPIs

| This compound Dose (twice daily) | % Reduction in Total Reflux Episodes (Mean) vs. Placebo | Citation(s) |

| 30 mg | 26.2% | |

| 90 mg | 39.4% (calculated from source data) | |

| 120 mg | 45.1% (calculated from source data) | |

| 240 mg | 52.8% |

Table 3: Effect of this compound on Esophageal Acid Exposure in GERD Patients on PPIs

| This compound Dose (twice daily) | % Reduction in Time with Esophageal pH < 4 (Mean) vs. Placebo | Citation(s) |

| 30 mg | 68.5% | |

| 90 mg | 54.2% | |

| 120 mg | 65.9% | |

| 240 mg | 72.1% |

Experimental Protocols

The following sections detail the methodologies employed in the clinical trials to assess the efficacy of this compound.

Measurement of TLESRs and Esophageal Motility

A common methodology for assessing TLESRs and lower esophageal sphincter (LES) function involves high-resolution manometry (HRM).

Protocol:

-

Catheter Placement: A high-resolution manometry catheter with multiple circumferential solid-state sensors is inserted trans-nasally into the esophagus of the subject.

-

Baseline Recording: A baseline manometry reading is recorded for a specified period (e.g., 30 minutes) before the administration of any substance or meal.

-

Drug Administration: Subjects are administered a single or repeated dose of this compound or a placebo in a randomized, double-blind, crossover fashion.

-

Standardized Meal: To induce reflux, subjects consume a standardized meal, often high in fat and calories, a set time after drug administration (e.g., 45-60 minutes).

-

Postprandial Recording: Esophageal manometry is recorded for a defined postprandial period (e.g., 3-4 hours) to capture TLESR events.

-

TLESR Identification: TLESRs are identified based on specific criteria, which for high-resolution manometry may include:

-

Absence of a swallow in the 4 seconds preceding and 2 seconds following the onset of LES relaxation.

-

LES relaxation rate of ≥1 mmHg/s.

-

Duration of LES relaxation >10 seconds.

-

Nadir pressure of ≤2 mmHg.

-

Inhibition of the crural diaphragm.

-

Experimental Workflow for TLESR Measurement

Caption: A typical experimental workflow for measuring TLESRs.

Ambulatory Impedance-pH Monitoring

To assess the chemical and physical properties of refluxate, 24-hour ambulatory impedance-pH monitoring is frequently utilized.

Protocol:

-

Catheter Placement: A combined impedance-pH catheter is inserted trans-nasally, with the pH electrode positioned 5 cm above the upper border of the LES, as determined by manometry.

-

Drug Administration and Diet: In crossover studies, patients receive the study drug (this compound or placebo) for a defined period, often in addition to their standard proton pump inhibitor (PPI) therapy. They follow a standardized diet and activity schedule.

-

24-Hour Recording: Impedance and pH data are continuously recorded for 24 hours.

-

Data Analysis: The recorded data is analyzed to determine:

-

Total number of reflux episodes: Detected by a retrograde drop in impedance.

-

Acid reflux episodes: Reflux events with a corresponding drop in esophageal pH to below 4.

-

Weakly acidic reflux episodes: Reflux events with a pH between 4 and 7.

-

Esophageal acid exposure time: The percentage of the 24-hour period during which the esophageal pH is below 4.

-

Safety and Tolerability

Across multiple studies, this compound has been generally well-tolerated. The most commonly reported adverse events include headache and transient paresthesia. In some studies, reversible elevations in alanine transaminase levels were observed in a small number of patients receiving this compound.

Conclusion

This compound demonstrates a clear, dose-dependent effect on the inhibition of transient lower esophageal sphincter relaxations and the reduction of reflux episodes in both healthy subjects and patients with GERD. Its peripheral mechanism of action presents a favorable safety profile compared to centrally acting GABA-B agonists. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of compounds targeting the GABA-B receptor for the management of GERD.

References

Lesogaberan: A Repurposed GABA-B Agonist for the Treatment of Non-Alcoholic Steatohepatitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. Despite its increasing prevalence, there are currently no approved pharmacological therapies for NASH. This technical guide details the preclinical evidence supporting the repositioning of Lesogaberan (AZD3355), a potent and selective gamma-aminobutyric acid (GABA) type B receptor agonist, as a promising therapeutic candidate for NASH. Originally developed for gastroesophageal reflux disease (GERD), this compound has demonstrated significant hepatoprotective, anti-inflammatory, and antifibrotic effects in various preclinical models of NASH. This document provides a comprehensive overview of its mechanism of action, the computational methods that led to its repurposing, and detailed experimental data from in vitro, ex vivo, and in vivo studies.

Introduction to this compound and its Mechanism of Action

This compound (AZD3355) is a small molecule that acts as a potent and selective agonist for the GABA-B receptor.[1][2] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the central and peripheral nervous systems.[3] Unlike the GABA-A receptor, which is a ligand-gated ion channel, the GABA-B receptor signals through a metabotropic pathway.[4][5]

Upon activation by an agonist like this compound, the GABA-B receptor's heterodimeric structure (composed of GB1 and GB2 subunits) initiates a cascade of intracellular events. This primarily involves the activation of Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the dissociation of the Gβγ subunits from the Gα subunit allows them to modulate the activity of ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release. While initially studied for its effects on the lower esophageal sphincter, the presence and functional role of GABA-B receptors in non-neuronal tissues, including the liver, have opened new avenues for its therapeutic application.

Computational Repurposing for NASH

The identification of this compound as a potential therapeutic for NASH stemmed from a computational drug repositioning strategy. This approach utilized a connectivity mapping methodology to compare the transcriptomic signature of this compound with gene expression profiles from NASH patients.

The process involved generating RNA-sequencing profiles for a library of drugs, including this compound, across multiple conditions to create drug-specific gene signatures. These signatures were then systematically compared against a large database of disease-related gene expression profiles. A significant inverse correlation was observed between the this compound gene signature and the NASH gene expression signature, suggesting that this compound might counteract the pathological gene expression changes seen in NASH. This computational prediction prompted further preclinical validation.

Preclinical Evidence in NASH Models

In Vitro Studies in Human Hepatic Stellate Cells

Activated hepatic stellate cells (HSCs) are the primary source of extracellular matrix proteins in the liver, playing a central role in the development of fibrosis. The anti-fibrotic potential of this compound was assessed in both an immortalized human stellate cell line (LX-2) and primary human hepatic stellate cells (phHSCs).

Experimental Protocol:

-

Cell Culture: LX-2 cells and phHSCs were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells were culture-activated by growth on uncoated plastic in the presence of serum.

-

Treatment: Cells were treated with this compound at concentrations of 30 nM and 100 nM or vehicle (DMSO) for 48 and 72 hours.

-

Gene Expression Analysis: Total RNA was isolated, and the expression of key profibrotic genes was quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Protein Expression Analysis: Whole-cell lysates were subjected to Western blotting to determine the protein levels of fibrotic markers.

-

Transcriptomic Analysis: RNA sequencing was performed on phHSCs treated with 30 nM this compound or vehicle for 72 hours to identify differentially expressed genes and affected signaling pathways.

Results:

This compound treatment led to a significant and dose-dependent downregulation of key profibrotic genes in both LX-2 and primary human hepatic stellate cells.

| Gene | Cell Type | Treatment | Duration | Result |

| COL1A1 | phHSCs | 30 nM this compound | 72 h | Significantly downregulated |

| ACTA2 (αSMA) | phHSCs | 30 nM this compound | 72 h | Significantly downregulated |

| TGFB1 | LX-2 | 30 nM this compound | 72 h | Significantly downregulated |

| TIMP1 | phHSCs | 30 nM this compound | 72 h | Significantly downregulated |

| MMP2 | phHSCs | 30 nM this compound | 72 h | Significantly downregulated |

| PDGFRB | phHSCs | 30 nM this compound | 72 h | Significantly downregulated |

| Table 1: Effect of this compound on Profibrotic Gene Expression in Human Hepatic Stellate Cells |

Transcriptomic analysis of primary human hepatic stellate cells treated with this compound revealed significant changes in gene expression, identifying key regulatory nodes impacted by the drug, including Myc, as well as MAP and ERK kinases.

Ex Vivo Studies in Human Precision-Cut Liver Slices (hPCLS)

To investigate the effects of this compound in a more complex, multicellular environment that retains the native liver architecture, human precision-cut liver slices (hPCLS) were utilized.

Experimental Protocol:

-

Slice Preparation: Human liver tissue was obtained from surgical resections. Precision-cut liver slices (250 µm thick, 5 mm diameter) were prepared using a Krumdieck tissue slicer.

-

Culture and Treatment: Slices were cultured in Williams' Medium E supplemented with various factors. Treatment with this compound or vehicle was initiated after a pre-incubation period.

-

Analysis: Gene expression of fibrotic and inflammatory markers was measured by RT-qPCR. Secreted collagen in the culture medium was quantified.

Results:

In human PCLS, this compound demonstrated both antifibrotic and anti-inflammatory effects.

| Marker | Sample Type | Treatment | Result |

| COL1A1 mRNA | hPCLS | This compound | Downregulated |

| ACTA2 (αSMA) mRNA | hPCLS | This compound | Downregulated |

| TNF-α mRNA | hPCLS | This compound | Downregulated |

| Secreted COL1A1 | Culture Medium | This compound | Reduced |

| Table 2: Effect of this compound in Human Precision-Cut Liver Slices |

In Vivo Studies in a Murine Model of NASH

The therapeutic potential of this compound was further evaluated in a well-validated mouse model of NASH that recapitulates key features of the human disease, including fibrosis and the development of hepatocellular carcinoma (the FAT-NASH model).

Experimental Protocol:

-

Animal Model: C57BL/6J mice were fed a "Western" diet high in fat, fructose, and cholesterol, and received weekly low-dose carbon tetrachloride (CCl4) injections to induce NASH with fibrosis.

-

Treatment: After 12 weeks of disease induction, mice were treated with this compound (10 mg/kg or 30 mg/kg), obeticholic acid (as a positive control), or vehicle by oral gavage twice daily, five days a week, for an additional 12 weeks.

-

Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, and fibrosis. The NAFLD Activity Score (NAS) and fibrosis stage were determined.

-

Gene and Protein Expression: Hepatic expression of fibrogenic genes and proteins was analyzed by RT-qPCR and Western blotting, respectively.

-

Tumor Development: The incidence and number of liver tumors were recorded at the end of the study.

Results:

This compound treatment resulted in significant improvements in liver pathology and a reduction in profibrogenic gene expression and tumor development.

| Parameter | Treatment Group | Outcome |

| Liver Histology | ||

| NAFLD Activity Score (NAS) | This compound (30 mg/kg) | Significantly reduced |

| Fibrosis Stage | This compound (30 mg/kg) | Significantly improved |

| Gene Expression | ||

| Col1a1 mRNA | This compound (30 mg/kg) | Significantly downregulated |

| Acta2 (αSMA) mRNA | This compound (30 mg/kg) | Significantly downregulated |

| Tumor Development | ||

| Tumor Incidence (males) | Vehicle | 100% |

| This compound (10 mg/kg) | 89% | |

| This compound (30 mg/kg) | 78% | |

| Number of Tumors | This compound (30 mg/kg) | Significantly reduced |

| Table 3: Key In Vivo Findings for this compound in a Murine NASH Model |

Pharmacokinetics and Safety Profile

The pharmacokinetic and safety profile of this compound has been evaluated in several clinical trials for GERD.

| Parameter | Value |

| Pharmacokinetics | |

| Bioavailability (Oral) | High (88% in dogs, 100% in rats) |

| Time to Cmax | 1-2 hours |

| Terminal Half-life | 11-13 hours |

| Excretion | Primarily renal (approx. 84% of dose in urine as parent compound or metabolites) |

| CNS Penetration | Low |

| Safety (from GERD trials) | |

| Tolerability | Generally well-tolerated |

| Adverse Events | Mild, reversible elevations in liver enzymes (ALT) in <2% of patients |

| Table 4: Pharmacokinetic and Safety Summary of this compound |

Conclusion and Future Directions

The cumulative evidence from computational repositioning, in vitro, ex vivo, and in vivo studies strongly supports the potential of this compound as a novel therapeutic agent for NASH. Its demonstrated ability to exert direct antifibrotic effects on hepatic stellate cells, coupled with its anti-inflammatory and hepatoprotective properties, positions it as a compelling candidate for further clinical development. The established safety profile from its prior clinical investigations in GERD provides a solid foundation for advancing this compound into clinical trials for NASH. Future studies should aim to confirm these promising preclinical findings in NASH patients, focusing on histological endpoints and non-invasive markers of liver fibrosis and inflammation. The unique mechanism of action of this compound, targeting the GABA-B receptor, offers a novel approach to address the complex pathophysiology of NASH.

References

- 1. Repositioning of a novel GABA-B receptor agonist, AZD3355 (this compound), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repositioning of a novel GABA-B receptor agonist, AZD3355 (this compound), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective roles of hepatic GABA signaling in liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Lesogaberan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification of Lesogaberan (also known as AZD3355), a selective GABA-B receptor agonist. The protocols outlined below are based on publicly available scientific literature and patent documentation.

Introduction